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Compound of Interest

Compound Name: Dehydrobufotenine

Cat. No.: B100628

Introduction

Dehydrobufotenine is a naturally occurring tryptamine alkaloid found in the venom of certain
toad species and some plants. As a derivative of bufotenine, it is of significant interest to
researchers in the fields of pharmacology, toxicology, and drug development due to its unique
chemical structure and potential biological activities. This technical guide provides a
comprehensive overview of the available spectroscopic data for dehydrobufotenine, including
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is
intended to serve as a valuable resource for scientists and professionals engaged in the study
and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data that has been reported
for dehydrobufotenine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: *H NMR Spectral Data of Dehydrobufotenine (600 MHz, CDsOD)[1]
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Chemical Shift (8)

Coupling Constant

Multiplicity Proton Assignment
ppm (J) Hz
7.29 d 8.7 H-7
7.11 S H-2
6.81 d 8.6 H-6
4.1 t 5.9 H-10
3.68 s N(CHs)2
3.29 d 5.8 H-9

Table 2: 13C NMR Spectral Data of Dehydrobufotenine (150 MHz, CD3OD)[1]

Chemical Shift (6) ppm

Carbon Assignment

149.0 C-5
128.9 C-8
122.5 C-2
121.1 c-4
120.6 C-7a
118.9 C-3a
115.0 C-7
104.6 C-3
69.6 C-10
54.0 N(CHs)z
20.0 C-9

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of Dehydrobufotenine[1]
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o Mass-to-Charge
lonization Mode . Molecular Formula Inferred Mass
Ratio (m/z)

IT-ESI-MS [M+H]+ 203.1 C12H15N20 203.26 g/mol

Infrared (IR) Spectroscopy Data

No specific experimental infrared (IR) spectroscopy data for dehydrobufotenine was found in
the performed search of publicly available literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for
dehydrobufotenine are not extensively described in the available literature. However, the
following sections outline generalized methodologies commonly employed for the
spectroscopic analysis of tryptamine alkaloids, which would be applicable to
dehydrobufotenine.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a purified natural product like
dehydrobufotenine is as follows:

o Sample Preparation: A few milligrams of the purified dehydrobufotenine sample are
dissolved in a deuterated solvent, such as methanol-ds (CD30OD), in a standard 5 mm NMR
tube.

 Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and
sample.

o Data Acquisition: One-dimensional (*H and 13C) and two-dimensional (e.g., COSY, HSQC,
HMBC) NMR spectra are acquired. For *H NMR, the spectral width is typically set from 0 to
12 ppm. For 13C NMR, the spectral width is commonly set from 0 to 200 ppm.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent
peak.
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Mass Spectrometry

A typical protocol for the mass spectrometric analysis of a compound like dehydrobufotenine
using an ion trap mass spectrometer with electrospray ionization (IT-ESI-MS) is provided
below:

o Sample Preparation: A dilute solution of the dehydrobufotenine sample is prepared in a
suitable solvent, such as methanol or a mixture of methanol and water, often with a small
amount of formic acid to promote protonation.

 Infusion: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a constant flow rate.

« lonization: A high voltage is applied to the ESI needle to generate a fine spray of charged
droplets. The solvent evaporates, leading to the formation of gas-phase ions (in this case,
[M+H]*).

e Mass Analysis: The ions are guided into the ion trap mass analyzer, where they are trapped
and can be subjected to fragmentation for structural elucidation (MS/MS). The mass-to-
charge ratios of the parent and fragment ions are measured.

o Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight
and elemental composition of the analyte.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
structural relationship of dehydrobufotenine.
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General workflow for the spectroscopic analysis of dehydrobufotenine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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